One of the provided papers describes the synthesis of Tucatinib, a tyrosine kinase inhibitor used in the treatment of breast cancer, where N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline serves as a key intermediate. The synthesis involves a multi-step process, where this compound is condensed with other reagents to ultimately form the final drug molecule. []
The synthesis of Tucatinib highlights the involvement of N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline in a condensation reaction with a 6-nitroquinazolin-4-amine derivative. [] This suggests that the compound can act as a nucleophile, potentially through its tertiary amine group, to form new carbon-nitrogen bonds.
Based on the available information, the primary application of N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline is as a synthetic intermediate in pharmaceutical research. Specifically, it is utilized in the synthesis of Tucatinib (Tukysa), a drug approved for the treatment of HER2-positive breast cancers. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7